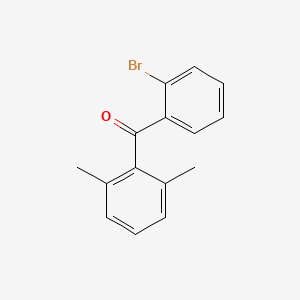
3-Bromo-2',6'-dimethylbenzophenone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Bromo-2',6'-dimethylbenzophenone (3-Br-2',6'-DMBP) is a synthetic organic compound belonging to the class of benzophenones. It is a colorless, crystalline solid with a melting point of 106-107 °C. It is soluble in a variety of organic solvents and is used in a range of applications, including as a photoinitiator in polymerization and photocuring processes, as a reagent in organic synthesis, and as a component of various pharmaceuticals.
Wirkmechanismus
The mechanism of action of 3-Br-2',6'-DMBP is not fully understood. However, it is believed to act as a photoinitiator, meaning that it can absorb light energy and initiate a chain reaction that leads to the formation of a desired product. In the case of 3-Br-2',6'-DMBP, this typically involves the formation of a carbon-carbon bond between two molecules.
Biochemical and Physiological Effects
3-Br-2',6'-DMBP is not known to have any significant biochemical or physiological effects. It is not known to be toxic or carcinogenic, and has not been found to have any adverse effects on humans or other organisms.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 3-Br-2',6'-DMBP in laboratory experiments is its low cost and ease of synthesis. It is also relatively stable and can be stored for long periods of time without significant degradation. However, its light sensitivity can make it difficult to handle in certain experiments, and it is not suitable for use in certain types of reactions.
Zukünftige Richtungen
There are a number of potential future directions for the use of 3-Br-2',6'-DMBP. These include the development of new synthetic methods utilizing the compound, the use of 3-Br-2',6'-DMBP as a photoinitiator in the synthesis of polymers and other materials, and the use of the compound in the synthesis of new pharmaceuticals and other chemicals. Additionally, further research may be conducted into the biochemical and physiological effects of 3-Br-2',6'-DMBP, as well as its potential applications in the field of biotechnology.
Synthesemethoden
3-Br-2',6'-DMBP can be synthesized via a variety of methods, including the Grignard reaction, the Kolbe-Schmitt reaction, the Wittig reaction, the Ullmann reaction, and the Robinson annulation. The most common method involves the reaction of 2,6-dimethylbenzophenone with bromine in a solvent such as acetonitrile or dichloromethane. The reaction is typically carried out at room temperature and yields a white crystalline solid.
Wissenschaftliche Forschungsanwendungen
3-Br-2',6'-DMBP is widely used in scientific research, particularly in the field of organic synthesis. It is used as a reagent in the synthesis of various organic compounds, such as polymers, pharmaceuticals, and other chemicals. It is also used in the synthesis of peptides and proteins, and in the preparation of fluorescent dyes and other chromophores.
Eigenschaften
IUPAC Name |
(3-bromophenyl)-(2,6-dimethylphenyl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13BrO/c1-10-5-3-6-11(2)14(10)15(17)12-7-4-8-13(16)9-12/h3-9H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HXVMOVHSOVOPHO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C)C(=O)C2=CC(=CC=C2)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13BrO |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.17 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














